Home > Products > Building Blocks P1258 > Hexamethylene bisacetamide
Hexamethylene bisacetamide - 3073-59-4

Hexamethylene bisacetamide

Catalog Number: EVT-270784
CAS Number: 3073-59-4
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hexamethylene bisacetamide (HMBA), also known as hexamethylenebisacetamide, is a small, polar, organic compound that has garnered significant interest in scientific research due to its potent ability to induce differentiation in various types of transformed cell lines in vitro. [, , , , ] This property renders it a valuable tool for exploring the processes governing cellular differentiation and investigating potential therapeutic strategies for cancer and other diseases characterized by aberrant cell growth and differentiation.

Synthesis Analysis

The synthesis of HMBA was initially reported by Reuben et al. in a study focused on developing potent inducers of differentiation in murine erythroleukemia cells. [] The synthesis involves the dimerization of N-methylacetamide through a varying number of methylene groups to enhance the local effective concentration at adjacent target sites. This strategy aimed to improve the efficacy of differentiation induction compared to N-methylacetamide alone. The study demonstrated that the introduction of five to eight methylenes between acetamide groups significantly increased the effectiveness of these compounds. []

These findings indicate that HMBA undergoes metabolic transformations involving the modification of its acetamide groups and the hexamethylene chain. []

Mechanism of Action

Protein Kinase C (PKC): Studies have implicated PKC, specifically the PKC-β isoform, in the early stages of HMBA-induced differentiation of murine erythroleukemia cells. [] HMBA treatment has been shown to enhance PKC-β activity, suggesting its crucial role in initiating the differentiation process. []

Nuclear Factor-κB (NF-κB): Recent research has demonstrated that HMBA can inhibit the activation of several NF-κB target genes in both lung and breast cancer cell lines. [] This inhibition of NF-κB function correlates with its ability to sensitize cells to apoptosis, highlighting its potential as an anticancer agent. [] Further investigation has revealed that HMBA mediates the inhibition of the Akt and ERK/MAPK cascades, both critical regulators of NF-κB activation. []

Cell Cycle Regulation: In TM2H mouse epithelial cells, HMBA has been shown to induce growth inhibition by modulating the interaction between the retinoblastoma protein (pRb) and D cyclins. [] This interaction plays a crucial role in regulating cell cycle progression, and HMBA's ability to alter this interaction highlights its influence on cell cycle control. []

Gene Expression: HMBA treatment has been shown to alter gene expression patterns in various cell types, leading to the induction of differentiation-specific genes and the suppression of genes associated with proliferation or an undifferentiated state. [, , , ]

Recent studies have investigated the volumetric properties and refractive indices of HMBA in aqueous solutions of various sugars, providing insights into its behavior in solution. [, ] These studies revealed the impact of sugar concentration and temperature on parameters such as apparent molar volumes, limiting partial molar volumes, and transfer partial molar volumes, offering valuable information about its interactions with water and other solutes. [, ]

Applications
  • Murine Erythroleukemia Cells: HMBA is a potent inducer of erythroid differentiation in murine erythroleukemia cells, leading to the expression of erythroid-specific markers such as hemoglobin. [, , , , , , , , , , ]
  • Human Leukemia Cells: HMBA has shown potential in inducing differentiation in human myeloid leukemia cell lines, including HL-60 cells, suggesting its possible application in differentiation therapy for leukemia. [, , ]
  • Solid Tumor Cells: HMBA has demonstrated efficacy in inducing differentiation in various solid tumor cell lines, including human neuroblastoma cells, colon carcinoma cells, and glioblastoma cells, highlighting its broader potential in cancer research. [, , , , , ]

Inhibition of Neointimal Formation: HMBA has been shown to inhibit neointimal formation following vascular injury in a rat carotid artery model. [] This effect suggests its potential application in preventing restenosis after angioplasty, a significant clinical challenge. []

  • Herpes Simplex Virus: HMBA has been shown to enhance the replication of herpes simplex virus in epidermal and neuronal cells, indicating a potential risk of herpetic lesions in individuals undergoing HMBA therapy. []
  • Varicella-Zoster Virus: In contrast, HMBA has been found to upregulate the biosynthesis of varicella-zoster virus glycoprotein C, suggesting a possible role in influencing viral protein expression. []
Future Directions

Exploring Synergistic Effects with Other Agents: Investigating the combination of HMBA with other differentiation-inducing agents or conventional chemotherapeutics could potentially yield synergistic effects, enhancing treatment efficacy and reducing drug resistance. []

Suberic acid bisdimethylamide

    Compound Description: Suberic acid bisdimethylamide is a differentiating agent that shares a similar structure with HMBA, possessing a central chain of eight carbons and two terminal amide groups. [] This compound exhibits potent differentiation-inducing activity in murine erythroleukemia cells (MELC). []

Suberic acid bismethylamide

    Compound Description: Another flexible analog of HMBA, suberic acid bismethylamide also induces differentiation in MELC, exhibiting potent activity comparable to suberic acid bisdimethylamide. [] This compound shares the eight-carbon central chain and terminal amide groups with suberic acid bisdimethylamide, with the only difference being the substitution of one methyl group with a hydrogen on each terminal amide. []

    Relevance: Like suberic acid bisdimethylamide, this compound highlights the importance of the two amide groups and the flexible carbon linker in the differentiation-inducing activity of these HMBA analogs. [] It further supports the hypothesis of a common binding site or mechanism for these compounds, despite differences in potency compared to HMBA.

Bishydroxamic Acids

    Compound Description: Bishydroxamic acids, particularly those with flexible structures analogous to suberic acid bisdimethylamide, represent a class of potent cytodifferentiating agents. [] These compounds are characterized by the presence of two hydroxamic acid groups (-CONHOH) connected by a linker chain. [] They exhibit up to 100-fold higher potency than HMBA in inducing differentiation in MELC. [, ] Moreover, they demonstrate activity in other cell lines, including human promyelocytic leukemia (HL-60) and a subclone of human colon carcinoma cells (HT-29-U4). [, ]

N-acetyl-1,6-diaminohexane

    Compound Description: N-acetyl-1,6-diaminohexane is a major metabolite of HMBA in humans, formed through a deacetylation pathway. [] This metabolite retains one of the acetamide groups of HMBA while the other is hydrolyzed to an amine. []

    Relevance: The identification of N-acetyl-1,6-diaminohexane as a major metabolite suggests that HMBA might undergo metabolic transformations in vivo, potentially impacting its pharmacological activity. [] Further studies are required to elucidate the specific activity of this metabolite and its potential contribution to the overall effects of HMBA.

6-Acetamidohexanoic acid

    Compound Description: Another major metabolite of HMBA, 6-acetamidohexanoic acid, is generated by the deacetylation and oxidation of HMBA. [] This metabolite retains one acetamide group, while the other terminal carbon is oxidized to a carboxylic acid. []

    Relevance: The presence of 6-acetamidohexanoic acid as a significant metabolite highlights the metabolic pathways involved in HMBA breakdown in vivo. [] Similar to N-acetyl-1,6-diaminohexane, the specific activity of this metabolite remains to be explored. Understanding the metabolic fate of HMBA is crucial for interpreting its pharmacological profile and potential clinical applications.

1,6-diaminohexane

    Compound Description: 1,6-Diaminohexane is a metabolite of HMBA in humans, resulting from the complete deacetylation of the parent compound. [] This metabolite lacks both acetamide groups, leaving a simple diamine structure. []

    Relevance: As a product of HMBA metabolism, 1,6-diaminohexane contributes to understanding the metabolic fate of HMBA. [] Although its specific activity is not yet elucidated, this metabolite, along with other identified metabolites, underscores the complexity of HMBA's pharmacokinetic profile and warrants further investigation into their potential biological roles.

6-Aminohexanoic acid

    Compound Description: A metabolite of HMBA identified in human urine, 6-aminohexanoic acid is generated via deacetylation and oxidation of the parent compound. [] This metabolite lacks one acetamide group due to hydrolysis, while the other terminal carbon undergoes oxidation to a carboxylic acid. []

    Relevance: The identification of 6-aminohexanoic acid contributes to the overall picture of HMBA metabolism. [] Studying the individual activities of HMBA metabolites like 6-aminohexanoic acid may reveal potential off-target effects or contribute to a better understanding of the drug's mechanism of action.

Caprolactam

    Compound Description: Identified as a metabolite of HMBA in human urine, caprolactam is a cyclic amide formed from the amino acid 6-aminohexanoic acid. [] It represents a cyclized form of 6-aminohexanoic acid. []

    Relevance: The presence of caprolactam as a downstream metabolite of HMBA further illustrates the complexity of its metabolic fate. [] Although its specific activity in the context of HMBA treatment is unclear, this finding highlights the potential for diverse metabolic products that might contribute to both therapeutic and off-target effects of HMBA.

Properties

CAS Number

3073-59-4

Product Name

Hexamethylene bisacetamide

IUPAC Name

N-(6-acetamidohexyl)acetamide

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C10H20N2O2/c1-9(13)11-7-5-3-4-6-8-12-10(2)14/h3-8H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

BNQSTAOJRULKNX-UHFFFAOYSA-N

SMILES

CC(=O)NCCCCCCNC(=O)C

Solubility

H2O > 50 (mg/mL)
pH 4 Acetate buffer > 50 (mg/mL)
pH 9 Carbonate buffer > 50 (mg/mL)
0.1 N NaOH > 50 (mg/mL)
0.1 N HCL > 50 (mg/mL)
10% Ethanol > 50 (mg/mL)
95% Ethanol > 50 (mg/mL)
Methanol > 50 (mg/mL)

Synonyms

diacetyldiaminohexane
hexamethylen bisacetamide
hexamethylene bisacetamide
HMBA
N,N'-diacetyl-1,6-hexanediamine
NSC 95580
NSC-95580

Canonical SMILES

CC(=O)NCCCCCCNC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.